Methyl 3-(4-(4-carbamoyl-3-fluorophenyl)piperazin-1-yl)propanoate
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Overview
Description
Methyl 3-(4-(4-carbamoyl-3-fluorophenyl)piperazin-1-yl)propanoate: is a synthetic organic compound with the molecular formula C15H20FN3O3 It is characterized by the presence of a piperazine ring substituted with a carbamoyl and fluorophenyl group, and a methyl ester group attached to a propanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-(4-carbamoyl-3-fluorophenyl)piperazin-1-yl)propanoate typically involves multiple steps. One common method includes the reaction of 4-carbamoyl-3-fluoroaniline with piperazine in the presence of a suitable catalyst to form the intermediate 4-(4-carbamoyl-3-fluorophenyl)piperazine. This intermediate is then reacted with methyl 3-bromopropanoate under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-(4-carbamoyl-3-fluorophenyl)piperazin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Common Reagents and Conditions:
- **Substitution
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Properties
IUPAC Name |
methyl 3-[4-(4-carbamoyl-3-fluorophenyl)piperazin-1-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O3/c1-22-14(20)4-5-18-6-8-19(9-7-18)11-2-3-12(15(17)21)13(16)10-11/h2-3,10H,4-9H2,1H3,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJGLABEXYONRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCN(CC1)C2=CC(=C(C=C2)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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